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molecular formula C6H7NOS B3255784 6,7-dihydro-4H-pyrano[4,3-d]thiazole CAS No. 259810-14-5

6,7-dihydro-4H-pyrano[4,3-d]thiazole

Cat. No. B3255784
M. Wt: 141.19 g/mol
InChI Key: HCJNMIIEYLJYGH-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

In a 200-mL three-necked flask, 4,5-dihydro-7H-pyrano[4,3-d]thiazole (1.14 g) was added and dissolved in ether (30 mL). After cooling to −78° C., 1.6M butyl lithium (6.6 mL) was added and the resulting mixture was stirred. After 20 minutes, a carbon dioxide gas was introduced. After about 15 minutes, the introduction was terminated. The reaction mixture was allowed to rise back to room temperature and concentrated under reduced pressure, whereby the title compound (1.65 g) was obtained as a colorless amorphous substance.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH2:6][CH2:7][O:8][CH2:9][C:4]=2[S:3][CH:2]=1.C([Li:14])CCC.[C:15](=[O:17])=[O:16]>CCOCC>[N:1]1[C:5]2[CH2:6][CH2:7][O:8][CH2:9][C:4]=2[S:3][C:2]=1[C:15]([O-:17])=[O:16].[Li+:14] |f:4.5|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
N1=CSC2=C1CCOC2
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the introduction was terminated
CUSTOM
Type
CUSTOM
Details
to rise back to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, whereby the title compound (1.65 g)
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless amorphous substance

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
N1=C(SC2=C1CCOC2)C(=O)[O-].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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